5-(4-Methylphenyl)furan-2-carboximidamide

Description

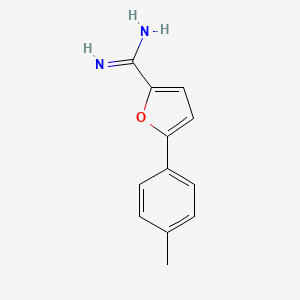

5-(4-Methylphenyl)furan-2-carboximidamide is a synthetic organic compound featuring a furan ring substituted with a 4-methylphenyl group at the 5-position and a carboximidamide moiety at the 2-position.

Properties

CAS No. |

88649-47-2 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-(4-methylphenyl)furan-2-carboximidamide |

InChI |

InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H3,13,14) |

InChI Key |

PSFWPDFFLBRDRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)furan-2-carboximidamide typically involves the reaction of 5-(4-methylphenyl)furan-2-carboxylic acid with appropriate reagents to introduce the carboximidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with ammonia or an amine to form the carboximidamide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)furan-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Oxidized furan derivatives.

Reduction: Amines derived from the reduction of the carboximidamide group.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

5-(4-Methylphenyl)furan-2-carboximidamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)furan-2-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes compounds with shared structural motifs, such as the 4-methylphenyl group or heterocyclic frameworks. Below is a detailed analysis:

Triazole-Thione Derivatives ()

Compounds such as 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) and its analogs (23a, 24a) share the 4-methylphenyl substituent but differ in core structure (triazole-thione vs. furan-carboximidamide). Key distinctions include:

- Synthetic Yields : These triazole derivatives were synthesized in moderate-to-high yields (72–83%), suggesting that substituents like morpholine or fluorophenyl groups may improve reaction efficiency .

1-(4-Methylphenyl)-1-Propanol ()

This alcohol derivative shares the 4-methylphenyl group but lacks heterocyclic complexity. Its physical properties (e.g., solubility, melting point) may provide indirect insights into how aryl substituents influence hydrophobicity or crystallinity. For example, the 4-methylphenyl group likely increases lipophilicity, a trait shared with 5-(4-Methylphenyl)furan-2-carboximidamide .

Pharmacopeial Compounds ()

While unrelated structurally, the bicyclic β-lactam antibiotics in highlight the importance of carboximidamide-like functional groups (e.g., carboxylic acid and amide moieties) in biological activity.

Biological Activity

5-(4-Methylphenyl)furan-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a furan ring substituted with a 4-methylphenyl group and an imidamide functional group, belongs to the broader class of carboximidamides known for diverse biological activities.

Chemical Structure and Properties

The molecular formula of 5-(4-Methylphenyl)furan-2-carboximidamide is C12H12N2O. The structure includes a furan ring, which contributes to its aromatic properties, and the carboximidamide group enhances its reactivity with biological targets. The presence of the methyl group on the phenyl ring may influence its solubility and reactivity, making it a candidate for further research in drug development.

Synthesis

The synthesis of 5-(4-Methylphenyl)furan-2-carboximidamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the furan ring.

- Introduction of the 4-methylphenyl substituent.

- Addition of the carboximidamide functional group.

These steps can vary based on the specific reagents and conditions used in the synthesis process.

Biological Activity

Research into the biological activity of 5-(4-Methylphenyl)furan-2-carboximidamide indicates several promising applications:

Antimicrobial Activity

Studies have shown that compounds structurally similar to 5-(4-Methylphenyl)furan-2-carboximidamide exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, suggesting potential for development as antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of carboximidamides has been documented, with certain derivatives showing effectiveness in inhibiting pro-inflammatory cytokine production. This suggests that 5-(4-Methylphenyl)furan-2-carboximidamide may also possess similar anti-inflammatory effects, warranting further investigation .

Anticancer Potential

The structural characteristics of 5-(4-Methylphenyl)furan-2-carboximidamide may confer anticancer properties. Compounds with similar furan and phenyl structures have been explored for their ability to inhibit tumor growth and angiogenesis in various cancer models .

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds related to 5-(4-Methylphenyl)furan-2-carboximidamide:

- Antimicrobial Evaluation : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli using broth microdilution methods, revealing significant inhibition rates for certain analogs .

- In Vivo Studies : In vivo studies have demonstrated that related compounds can effectively inhibit tumor growth in mouse models, suggesting that 5-(4-Methylphenyl)furan-2-carboximidamide may have similar capabilities .

- Mechanistic Insights : Research into the mechanism of action for structurally related compounds has provided insights into their pharmacodynamics, including interactions with specific biological pathways involved in inflammation and cancer progression .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to 5-(4-Methylphenyl)furan-2-carboximidamide:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 5-(4-Methylphenyl)furan-2-carboximidamide | Furan ring with 4-methylphenyl group | Potential antimicrobial and anticancer properties |

| 2-(4-Methylphenyl)-3-furoic acid | Furan ring with carboxylic acid | Strong anti-inflammatory properties |

| 5-(Phenyl)furan-2-carboximidamide | Furan ring with phenyl substituent | Known for antimicrobial activity |

| 5-(3-Chlorophenyl)furan-2-carboximidamide | Furan ring with chlorophenyl group | Potential anticancer properties due to halogenation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.